5-Propyl-2-pyridinecarboxylic acid

描述

Nomenclature and Structural Identity

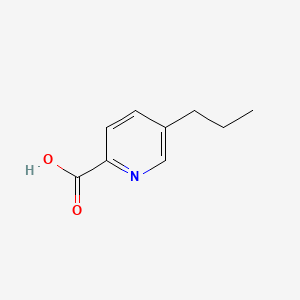

The systematic nomenclature of 5-Propyl-2-pyridinecarboxylic acid follows established International Union of Pure and Applied Chemistry conventions, reflecting its structural relationship to the parent pyridinecarboxylic acid framework. According to chemical databases, this compound is officially designated as this compound, with alternative nomenclature including picolinic acid, 5-propyl-, and 2-pyridinecarboxylic acid, 5-propyl-. The Chemical Abstracts Service registry number 39161-37-0 provides a unique identifier for this specific molecular entity, ensuring precise chemical communication across research and industrial applications.

The molecular structure exhibits a pyridine ring system with a carboxylic acid functional group positioned at the 2-carbon (ortho to the nitrogen atom) and a propyl substituent located at the 5-carbon position. The International Chemical Identifier represents this structure as InChI=1S/C9H11NO2/c1-2-3-7-4-5-8(9(11)12)10-6-7/h4-6H,2-3H2,1H3,(H,11,12), while the corresponding Simplified Molecular Input Line Entry System notation is expressed as CCCc1ccc(nc1)C(=O)O. These standardized representations facilitate computational analysis and database searching, enabling researchers to accurately identify and retrieve information about this specific compound.

The three-dimensional molecular architecture reveals important stereochemical features that influence the compound's physical and chemical properties. Computational analysis indicates a molecular complexity value of 159, reflecting the structural intricacy arising from the combination of aromatic heterocyclic and aliphatic components. The molecule contains twelve heavy atoms, with one hydrogen bond donor (the carboxylic acid proton) and three hydrogen bond acceptors (the carboxylic acid oxygen atoms and the pyridine nitrogen), characteristics that significantly impact solubility and intermolecular interactions.

属性

CAS 编号 |

39161-37-0 |

|---|---|

分子式 |

C9H11NO2 |

分子量 |

165.19 g/mol |

IUPAC 名称 |

5-propylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO2/c1-2-3-7-4-5-8(9(11)12)10-6-7/h4-6H,2-3H2,1H3,(H,11,12) |

InChI 键 |

RAQLHHNBGLJEAK-UHFFFAOYSA-N |

SMILES |

CCCC1=CN=C(C=C1)C(=O)O |

规范 SMILES |

CCCC1=CN=C(C=C1)C(=O)O |

其他CAS编号 |

39161-37-0 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Notes:

- Substituent Impact : The propyl group in this compound likely enhances membrane permeability compared to smaller substituents (e.g., chloro or methoxy). However, bulky alkyl chains may reduce solubility in aqueous media .

- Acidity Trends : Electron-withdrawing groups (e.g., chloro) lower the pKa of carboxylic acids by stabilizing the deprotonated form. In contrast, electron-donating groups (e.g., methoxy) increase pKa .

- Synthetic Accessibility : Yields for fused-ring analogs (e.g., 10b, 10c) suggest that steric hindrance from substituents affects reaction efficiency. The propyl variant’s synthesis may require optimized conditions to avoid side reactions.

Research Findings and Functional Insights

Reactivity in Medicinal Chemistry :

- Pyridinecarboxylic acids with alkyl substituents (e.g., propyl) are often used to improve drug half-life by resisting oxidative metabolism. For example, 5-propyl derivatives may mimic natural fatty acids in target binding .

- In contrast, chloro-substituted analogs (e.g., 10b) exhibit higher reactivity in cross-coupling reactions, making them valuable for constructing complex heterocycles .

Thermal and Solubility Behavior: Methyl and chloro substituents (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid) enhance thermal stability, which is advantageous in agrochemical formulations requiring high-temperature processing . Methoxy groups (e.g., 10c) improve solubility in ethanol and DMSO, facilitating drug formulation .

常见问题

Q. What are the established synthetic routes for 5-Propyl-2-pyridinecarboxylic acid, and what are their respective yields and challenges?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyridine ring functionalization. A common approach includes:

Alkylation : Introducing the propyl group via nucleophilic substitution or Grignard reactions on pre-functionalized pyridine intermediates.

Carboxylation : Direct carboxylation using CO₂ under catalytic conditions (e.g., transition-metal catalysts) or via hydrolysis of nitrile intermediates.

Key challenges include ensuring regioselectivity during alkylation and minimizing side reactions (e.g., over-alkylation). Yields vary (40–70%) depending on reaction conditions and purification methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on signals for the propyl group (δ ~0.9–1.7 ppm for CH₃ and CH₂ protons) and pyridine ring protons (δ ~7.5–8.5 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12–14 ppm .

- FT-IR : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .

Q. How does the propyl substituent influence the compound's physicochemical properties compared to other alkyl or aryl derivatives?

- Methodological Answer : The propyl group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability in biological assays. Compared to methyl or phenyl derivatives, the propyl chain may reduce steric hindrance, favoring enzyme active-site interactions. Solubility in polar solvents (e.g., DMSO, ethanol) is moderate (~10–20 mg/mL), requiring optimization for in vitro studies .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported enzyme inhibition data involving this compound?

- Methodological Answer : Contradictions often arise from assay variability. Researchers should:

Standardize Assays : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).

Validate Purity : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to exclude impurities affecting activity .

Statistical Analysis : Apply dose-response curves (IC₅₀ calculations) with replicates (n ≥ 3) to assess reproducibility. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational modeling be integrated with experimental studies to predict the compound's interaction with novel biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues.

- MD Simulations : Simulate binding stability (50–100 ns trajectories) to assess conformational changes.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy, correlating with experimental IC₅₀ values .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use reversed-phase columns with gradient elution (MeCN/H₂O + 0.1% formic acid) for high-purity isolation (>98%).

- Crystallization : Optimize solvent systems (e.g., EtOH/H₂O) to yield single crystals for X-ray diffraction, confirming stereochemistry.

- Ion-Exchange Chromatography : Separate acidic impurities using DEAE cellulose resins at pH 6–7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。